![molecular formula C10H11NO4 B13812984 3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
3-{[(1S)-1-Carboxyethyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) is an organic compound that features a benzene ring substituted with a carboxylic acid group and an amino group attached to a carboxyethyl side chain. This compound is part of the broader class of aminobenzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) typically involves the reaction of benzoic acid derivatives with amino acids under specific conditions. One common method is the condensation reaction between benzoic acid and an amino acid like alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the meta position relative to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Nitrobenzoic acids or sulfonated benzoic acids.
Scientific Research Applications
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid and amino groups allow the compound to form hydrogen bonds and ionic interactions with target proteins, potentially inhibiting their activity or altering their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the carboxyethyl side chain.
4-Aminobenzoic acid: Similar structure with the amino group at the para position.
Anthranilic acid: Contains an amino group at the ortho position relative to the carboxylic acid group.
Uniqueness
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) is unique due to the presence of the carboxyethyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-[[(1S)-1-carboxyethyl]amino]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-3-7(5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
RSNDVDPJAUNOBX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=CC(=C1)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


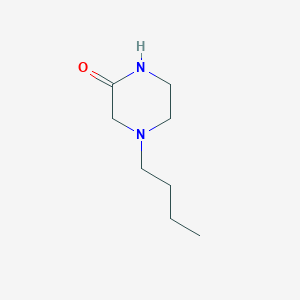
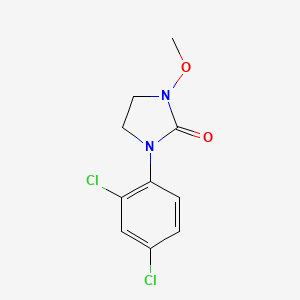

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
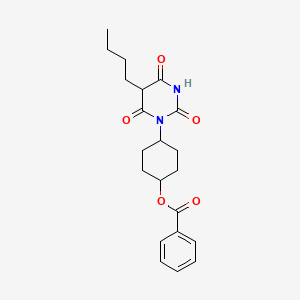

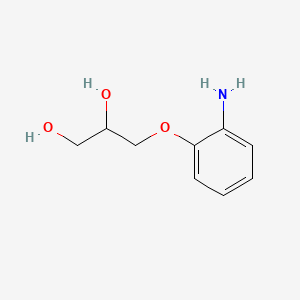
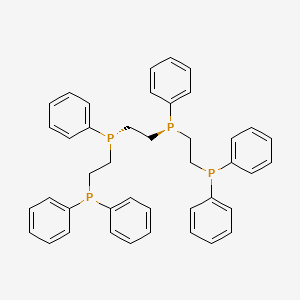
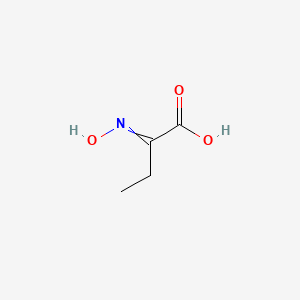
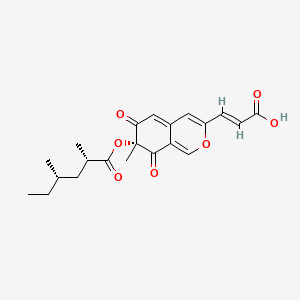

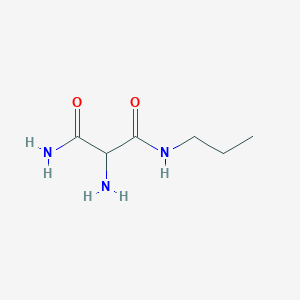
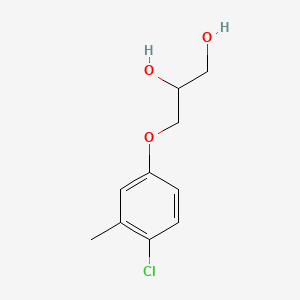
![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
